(2R)-Eriodictyol-7-O-beta-D-glucopyranoside
Overview
Description
(2R)-Eriodictyol-7-O-beta-D-glucopyranoside is a flavonoid glycoside, specifically a glycosylated form of eriodictyol This compound is naturally found in various plants and is known for its antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside typically involves the glycosylation of eriodictyol. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to eriodictyol under mild conditions. Chemical synthesis can also be achieved through the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms that express specific glycosyltransferases. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-Eriodictyol-7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Various alkylated or acylated flavonoid derivatives.
Scientific Research Applications
(2R)-Eriodictyol-7-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The bioactive effects of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside are primarily due to its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, and modulates signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Eriodictyol: The aglycone form of (2R)-Eriodictyol-7-O-beta-D-glucopyranoside, lacking the glucose moiety.
Naringenin-7-O-beta-D-glucopyranoside: Another flavonoid glycoside with similar antioxidant properties.
Hesperidin: A flavonoid glycoside found in citrus fruits, known for its anti-inflammatory and antioxidant effects.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioavailability compared to its aglycone and other similar flavonoid glycosides. This glycosylation can also affect its interaction with biological targets and its overall bioactivity.
Properties
IUPAC Name |
(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14-,16-,18-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHNDRXYHOLSH-RSXXEETQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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